molecular formula C17H18ClN3O3 B2519770 2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034523-39-0

2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No. B2519770
CAS RN: 2034523-39-0
M. Wt: 347.8
InChI Key: NVGMNTPWUITAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with chlorophenoxy groups and pyrimidine moieties have been synthesized and analyzed for various properties and activities. For instance, a compound with a 4-chlorophenyl group and a pyrazole derivative has been studied for its molecular structure, vibrational spectra, and potential inhibitory activity against kinesin spindle protein (KSP) . Another related compound, a pyrrole derivative with a 4-chlorophenyl group, has been synthesized and characterized, showing good corrosion inhibition properties . Additionally, a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl group has been reported to exhibit significant antiproliferative activity against various cancer cell lines . Lastly, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have been synthesized and demonstrated fungicidal activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, chlorination, and coupling reactions. For example, the synthesis of a pyrrole derivative involved a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . In another case, the synthesis of an antiproliferative agent involved a series of condensation reactions, starting from methyl 3-aminothiophene-2-carboxylate . These methods suggest that the synthesis of "2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone" could potentially involve similar strategies, such as coupling reactions between appropriate pyrimidine and piperidine derivatives with a chlorophenoxy moiety.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using various spectroscopic techniques and confirmed by computational studies such as density functional theory (DFT). For instance, the equilibrium geometry and vibrational wavenumbers of a pyrazole derivative were computed using the B3LYP method with a 6-311++G(d) basis set . Similarly, the structure of a pyrrole derivative was confirmed by single-crystal X-ray diffraction . These studies provide insights into the bond lengths, bond angles, and overall geometry that could be expected for the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through molecular docking studies and analysis of molecular electrostatic potential (MEP) surfaces. For example, the pyrazole derivative was found to form a stable complex with KSP, suggesting inhibitory activity . The MEP surface map of a chlorothienopyrimidine compound indicated possible sites for electrophilic and nucleophilic attacks . These analyses can inform the potential chemical reactions and interactions that "2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been predicted using computational methods and confirmed by experimental data. For instance, the nonlinear optical properties of a pyrazole derivative were evaluated by determining its hyperpolarizabilities . The corrosion inhibition efficiency of a pyrrole derivative was assessed through electrochemical studies . These findings suggest that the compound of interest may also exhibit specific physical and chemical properties that could be elucidated through similar experimental and theoretical approaches.

Scientific Research Applications

Antibacterial and Fungicidal Activities

Studies have highlighted the synthesis and biological evaluation of compounds related to 2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone. For instance, compounds obtained by the interaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol demonstrated significant fungicidal activity, suggesting their potential use in pharmacological and agrochemical applications (A. Kuzenkov & V. V. Zakharychev, 2009). Another study reported the synthesis of piperidine containing pyrimidine imines and thiazolidinones under microwave irradiation, with these compounds showing notable antibacterial activity, indicating their relevance in developing new antimicrobial agents (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).

Antitumor Activities

Hydrazonoyl substituted pyrimidinones have been synthesized and evaluated for their antitumor activities against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI), USA. Some compounds in this category exhibited good cytotoxic activities, highlighting the potential of such compounds in cancer therapy (M. M. Edrees, T. Farghaly, F. El‐Hag, & M. Abdalla, 2010).

Synthesis and Characterization

The process development and synthesis of various compounds related to 2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone have been extensively studied. These studies involve the synthesis of novel compounds through methods such as microwave-assisted synthesis, highlighting innovative approaches to drug development and synthesis of biologically active molecules (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).

Environmental Applications

The degradation of environmental pollutants such as 4-chlorophenol has been enhanced through advanced oxidation processes involving the generation of strong oxidizing species (sulfate radicals) in aqueous solution. This indicates the potential application of related compounds in environmental remediation and the treatment of industrial wastewater (Jin-ying Zhao, Yaobin Zhang, X. Quan, & Shuo Chen, 2010).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-3-5-14(6-4-13)23-11-17(22)21-9-1-2-15(10-21)24-16-7-8-19-12-20-16/h3-8,12,15H,1-2,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGMNTPWUITAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.